molecular formula C15H22N2O2 B13060399 Benzyl4-(aminomethyl)-4-methylpiperidine-1-carboxylate

Benzyl4-(aminomethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13060399
M. Wt: 262.35 g/mol
InChI Key: KXPKTBVYSCHZRV-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, an aminomethyl (-CH₂NH₂) group, and a methyl (-CH₃) substituent at the 4-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of opioid analogs and enzyme inhibitors, due to its dual functional groups (amine and ester) that enable further derivatization . Its structural complexity and versatility make it a subject of interest in comparative studies with related piperidine-based compounds.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(12-16)7-9-17(10-8-15)14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-12,16H2,1H3

InChI Key

KXPKTBVYSCHZRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the piperidine ring,
  • Introduction of the benzyl carbamate protecting group,
  • Installation of the aminomethyl substituent at the 4-position,
  • Control of stereochemistry if applicable.

Two main approaches are reported in the literature and patents:

Detailed Stepwise Preparation (Based on Patent CN105237463A)

This patent outlines a multi-step preparation method for related piperidine derivatives, which can be adapted for Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate:

Step Description Key Conditions Notes
1 Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia 0–70 °C (optimal 30–40 °C), 5–72 h (preferred 16–30 h), ethanol solvent Molar ratio ammonia to substrate 1:1 to 1:10 (preferred 1:2 to 1:5)
2 Extraction with methyl tertiary butyl ether, drying over sodium sulfate Ambient conditions Efficient isolation of intermediate
3 Further functional group transformations to introduce aminomethyl group Controlled temperature and reaction times Avoids use of hazardous reagents like lithium aluminum hydride
4 Final purification and isolation of benzyl-protected aminomethyl piperidine derivative Crystallization and filtration High yield and purity

Advantages: This method avoids extremely dangerous reagents, uses cheap and easily available starting materials, and is suitable for industrial scale-up.

Alternative Method: Reductive Amination Route

Another common synthetic approach involves:

  • Starting from 1-benzyl-4-methylpiperidine-4-carboxylic acid or its derivatives ,
  • Reacting with formaldehyde and ammonia or an amine source,
  • Using a mild reducing agent such as sodium cyanoborohydride for reductive amination,
  • Followed by protection/deprotection steps to install the benzyl carbamate group.

This method is favored for its selectivity and mild reaction conditions, minimizing side reactions and degradation.

Comparative Reaction Conditions and Yields

Method Starting Material Key Reagents Reaction Conditions Yield Notes
Ammonolysis of N-benzyl-4-carbonyl-ethyl nipecotate N-benzyl-4-carbonyl-ethyl nipecotate Aqueous ammonia, ethanol 30–40 °C, 16–30 h High (>70%) Industrially scalable, avoids hazardous reagents
Reductive amination 1-benzyl-4-methylpiperidine-4-carboxylic acid Formaldehyde, ammonia, NaBH3CN Room temp to mild heating Moderate to high Requires careful pH control, selective for aminomethyl installation
Carbamate protection Aminomethyl piperidine intermediate Benzyl chloroformate (Cbz-Cl), base 0 °C to room temp High Protects amine for further transformations

Research Findings and Optimization Notes

  • Temperature control is critical in the ammonolysis step to avoid side reactions and maximize yield (optimal 30–40 °C).
  • Solvent choice (ethanol) facilitates the reaction and eases product isolation.
  • Use of methyl tertiary butyl ether for extraction improves phase separation and purity.
  • Avoidance of lithium aluminum hydride or other pyrophoric reagents enhances safety and industrial applicability.
  • The benzyl carbamate protecting group is introduced under mild conditions using benzyl chloroformate and triethylamine, ensuring selective protection of the piperidine nitrogen without affecting the aminomethyl group.
  • The process is designed for high total yield and cost efficiency , suitable for scale-up.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Advantages
Ammonolysis of carbonyl precursor Aqueous ammonia, ethanol, 30–40 °C Introduce amino group Mild, high yield, scalable
Extraction and drying Methyl tertiary butyl ether, Na2SO4 Purification Efficient phase separation
Reductive amination (alternative) Formaldehyde, ammonia, NaBH3CN Install aminomethyl group Selective, mild conditions
Carbamate protection Benzyl chloroformate, base Protect amine Stable protecting group for further reactions
Crystallization and filtration Solvent system dependent Final purification High purity product

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogen atoms can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. Its structure allows for interactions with various biological targets, including neurotransmitter receptors and enzymes.

  • Case Study : Research has shown that derivatives of piperidine compounds exhibit activity against neurological disorders such as Alzheimer's disease. For instance, analogs of Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate have been synthesized to evaluate their acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's .

Biochemical Probes

Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is being explored as a biochemical probe due to its ability to interact with specific enzymes and receptors.

  • Example : Studies have indicated that modifications of the piperidine structure can enhance binding affinity to target proteins, potentially leading to the development of selective inhibitors for therapeutic applications .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities.

  • Synthesis Routes : The compound can be synthesized through several methods, including nucleophilic substitutions and coupling reactions with other organic moieties, allowing for the creation of libraries of related compounds .

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Below is a systematic analysis of structurally analogous piperidine derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

Benzyl 4-(Hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7)
  • Structure: Replaces the aminomethyl group with a hydroxymethyl (-CH₂OH) group.
  • Key Differences :
    • The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the primary amine .
    • Lacks the nucleophilic amine, limiting its utility in reactions requiring amidation or Schiff base formation.
  • Applications : Used in synthesizing prodrugs or as a precursor for oxidation to carboxylic acids .
tert-Butyl 4-(Aminomethyl)piperidine-1-carboxylate
  • Structure : Substitutes the benzyl group with a tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences: The Boc group is acid-labile (removed with TFA/HCl), whereas the benzyl group requires hydrogenolysis . Increased steric bulk from the tert-butyl moiety may hinder reactions at the piperidine nitrogen.
  • Applications : Preferred in peptide synthesis due to orthogonal protection strategies .
Ethyl 1-Benzylpiperidine-4-carboxylate (CAS 59084-08-1)
  • Structure: Features an ethyl ester (-COOEt) at the 4-position instead of aminomethyl.
  • Key Differences :
    • The electron-withdrawing ester group reduces basicity of the piperidine nitrogen, altering reactivity in alkylation or acylation reactions .
    • Lacks the amine functionality, making it unsuitable for forming secondary amides.
  • Applications : Intermediate in analgesics like carfentanil derivatives .
Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate (CAS 61085-60-7)
  • Structure: Incorporates a phenylamino (-NHPh) group at the 4-position.
  • Increased steric hindrance compared to the methyl group in the target compound .
  • Applications : Key impurity in remifentanil synthesis; studied for opioid receptor interactions .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) Stability Bioavailability
Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate 1.8 12.5 (PBS) Stable in air Moderate
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 1.2 45.0 (Water) Hygroscopic High
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate 2.3 5.8 (DCM) Acid-sensitive Low
Ethyl 1-benzylpiperidine-4-carboxylate 2.5 8.2 (Ethanol) Hydrolytically stable High

*Calculated using ChemAxon software.

Biological Activity

Benzyl4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Aminomethyl Group : Located at the 4-position, contributing to its reactivity.
  • Benzyl Group : Enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

The molecular formula is C16_{16}H22_{22}N2_2O2_2, with a molecular weight of approximately 262.35 g/mol. The presence of these functional groups suggests a potential for diverse biological activities, particularly in neuropharmacology and cancer therapy.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions may include:

  • Binding to Receptors : The compound may modulate the activity of specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : It has been studied for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by targeting receptor tyrosine kinases (RTKs) involved in tumor growth and proliferation .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neuropharmacological Effects :
    • The compound has shown promise in inhibiting cholinesterase enzymes, which could enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .
  • Anticancer Properties :
    • Studies have demonstrated that derivatives of this compound can inhibit multiple receptor tyrosine kinases, which are crucial in cancer progression. For instance, compounds similar to this compound have shown up to 92% inhibition against epidermal growth factor receptor (EGFR) at low concentrations .
  • Viral Inhibition :
    • Some derivatives have been evaluated for their ability to inhibit viral entry, particularly against Ebola and Marburg viruses, indicating potential applications in antiviral therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinesterase InhibitionInhibits AChE and BuChE, enhancing neurotransmitter availability
Anticancer ActivityPotent inhibitors of receptor tyrosine kinases; significant cytotoxicity
Viral Entry InhibitionEffective against Ebola virus entry in vitro

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring or substituents on the benzyl group can significantly alter the biological activity of related compounds. For example, introducing different functional groups can enhance selectivity for specific targets or improve metabolic stability .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing Benzyl4-(aminomethyl)-4-methylpiperidine-1-carboxylate, and what reaction conditions yield optimal purity?

Methodological Answer:
The compound is commonly synthesized via coupling reactions involving substituted piperidine precursors. For example, benzyl 4-(aminomethyl)-1-piperidinecarboxylate (CAS 157023-34-2) is reacted with reagents like 4-methylthio-pteridine under nucleophilic substitution conditions to form derivatives . Key steps include:

  • Alkaline conditions : Use of bases (e.g., K₂CO₃) to deprotonate the amine group for nucleophilic attack.
  • Purification : Chromatography or recrystallization to isolate the product, as impurities from incomplete coupling are common.
  • Yield optimization : Reaction times of 12–24 hours at 60–80°C improve conversion rates.

What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Safety data sheets (SDS) for structurally similar piperidine derivatives highlight:

  • Personal protective equipment (PPE) : NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with published data (e.g., δ 7.40–7.30 ppm for aromatic protons in benzyl groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 379 for a derivative in Example 86) .
  • Melting Point Analysis : Compare observed phase transitions (e.g., 68°C for similar powders) with literature .

Advanced Research Questions

How can conflicting data on the compound’s stability and reactivity be resolved during experimental design?

Methodological Answer:

  • Controlled stability studies : Perform accelerated degradation tests under varying pH, temperature, and humidity. For example, monitor decomposition via HPLC at 40°C/75% RH over 30 days .
  • Reactivity screening : Test compatibility with common reagents (e.g., oxidizers, reducing agents) using differential scanning calorimetry (DSC) to detect exothermic reactions .
  • Cross-validate data : Compare results with structurally analogous compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate’s stability in acidic media) .

What strategies improve the yield of target derivatives in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted amines or benzyl esters) .
  • Catalyst optimization : Employ coupling agents like HATU or EDCI for amide bond formation, which enhance efficiency in peptide-like syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in Example 86 (79.9% yield) .

How can researchers investigate the compound’s potential interactions with biological targets like HDACs or opioid receptors?

Methodological Answer:

  • Molecular docking simulations : Use software (e.g., AutoDock Vina) to model binding affinities with HDACs or µ-opioid receptors, leveraging the piperidine scaffold’s flexibility .
  • In vitro assays : Conduct enzyme inhibition studies (e.g., HDAC activity assays) at varying concentrations (1–100 µM) to determine IC₅₀ values .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the benzyl or aminomethyl groups) to identify critical pharmacophores .

What analytical techniques are most effective for resolving discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs for structure refinement, particularly SHELXL for high-resolution data .
  • Twinned data correction : Apply SHELXT’s twin refinement tools for crystals with pseudo-merohedral twinning .
  • Cross-validation : Compare experimental data with computational models (e.g., density functional theory (DFT)-optimized geometries) .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Stepwise coupling, recrystallization Catalytic asymmetric synthesis, flow chemistry
Characterization NMR, MS, melting point SC-XRD, DFT modeling
Biological Evaluation Preliminary toxicity screening HDAC inhibition assays, in vivo pharmacokinetics

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